

# Fanregratinib In Vitro Kinase Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fanregratinib (HMPL-453) is a potent and selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of FGFR signaling pathways is a known driver of cell proliferation, migration, and survival in various cancers.[1] Fanregratinib is currently in clinical development for the treatment of solid tumors with aberrant FGFR signaling, such as intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions or rearrangements.[1][2] [4][5] This technical guide provides a comprehensive overview of the in vitro kinase assay results for fanregratinib, including detailed experimental protocols and a visual representation of its mechanism of action.

## Data Presentation: In Vitro Kinase Inhibition Profile

The inhibitory activity of fanregratinib against recombinant FGFR kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.



| Kinase | IC50 (nM) |
|--------|-----------|
| FGFR1  | 6         |
| FGFR2  | 4         |
| FGFR3  | 6         |
| FGFR4  | 425       |

Data sourced from an AACR abstract on HMPL-453.

These results demonstrate that fanregratinib is a potent inhibitor of FGFR1, 2, and 3, with significantly weaker activity against FGFR4, indicating a high degree of selectivity within the FGFR family.

# **Kinase Selectivity Profile**

While specific kinome-wide scan data for fanregratinib is not publicly available, preclinical studies have consistently described it as a "highly selective" inhibitor.[1][2][3][4] A kinome scan is a broad screening of an inhibitor against a large panel of kinases to determine its selectivity. A highly selective inhibitor will potently inhibit its intended target(s) with minimal activity against other kinases, which is a desirable characteristic to minimize off-target effects and potential toxicity.

Below is a representative TREEspot diagram illustrating the kinase selectivity profile of a hypothetical highly selective FGFR inhibitor. In such a diagram, the size of the circle corresponds to the degree of inhibition, with larger circles indicating stronger binding. A selective inhibitor like fanregratinib would show a large circle for its primary targets (FGFR1, 2, and 3) and very small or no circles for other kinases.

A representative kinome scan of a selective FGFR inhibitor.

# **Signaling Pathways**

Fanregratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT



pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By blocking the kinase activity of FGFRs, fanregratinib prevents the initiation of these downstream signals.



Click to download full resolution via product page

FGFR signaling pathway and the mechanism of action of fanregratinib.

## **Experimental Protocols**

The in vitro kinase activity of fanregratinib was assessed using either the Transcreener™ Fluorescence Polarization (FP) assay or the Z'-LYTE™ kinase assay. The anti-proliferative activity was determined using the CellTiter-Glo® luminescent or CCK-8 cell viability assays. Below are detailed, generalized protocols for these key experiments.

# In Vitro Kinase Assay Experimental Workflow





Click to download full resolution via product page

A generalized workflow for an in vitro kinase assay.

# Transcreener™ Fluorescence Polarization (FP) Kinase Assay

Principle: This assay measures the activity of kinases by detecting the ADP produced during the phosphotransferase reaction. The assay uses an antibody that specifically binds to ADP, and a fluorescent tracer. When the tracer is bound to the antibody, it has a high fluorescence polarization. ADP produced by the kinase reaction displaces the tracer, leading to a decrease in fluorescence polarization.

#### Protocol:

- Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, substrate (e.g., poly-Glu-Tyr), ATP, and serial dilutions of fanregratinib.
- Kinase Reaction: In a 384-well plate, add the kinase, substrate, and fanregratinib or vehicle control.
- Initiate Reaction: Add ATP to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Add the Transcreener<sup>™</sup> ADP<sup>2</sup> FP Detection Mixture, which contains the ADP antibody and fluorescent tracer.
- Equilibration: Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.



- Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of fanregratinib and determine the IC50 value by fitting the data to a dose-response curve.

## **Z'-LYTE™** Kinase Assay

Principle: This assay uses a FRET-based method to measure kinase activity. A synthetic peptide substrate is labeled with a donor and an acceptor fluorophore. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. If the peptide is not phosphorylated, the protease cleaves it, separating the fluorophores and disrupting FRET.

#### Protocol:

- Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, Z'-LYTE™ peptide substrate, ATP, and serial dilutions of fanregratinib.
- Kinase Reaction: In a 384-well plate, add the kinase and fanregratinib or vehicle control.
- Initiate Reaction: Add a mixture of ATP and the FRET-peptide substrate to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Development: Add the Development Reagent (protease) to each well.
- Incubation: Incubate for another 60 minutes at room temperature to allow for proteolytic cleavage.
- Data Acquisition: Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader.
- Data Analysis: Calculate the emission ratio and then the percentage of phosphorylation.
  Determine the percentage of inhibition for each fanregratinib concentration and calculate the IC50 value.



## **CellTiter-Glo® Luminescent Cell Viability Assay**

Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.

#### Protocol:

- Cell Seeding: Seed tumor cells with FGFR aberrations in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of fanregratinib or vehicle control and incubate for 72 hours.
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: Calculate the percentage of cell viability for each concentration of fanregratinib and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

## **CCK-8 (Cell Counting Kit-8) Assay**

Principle: This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) to a colored formazan product by dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

#### Protocol:

• Cell Seeding: Seed tumor cells in a 96-well plate and incubate overnight.



- Compound Treatment: Add serial dilutions of fanregratinib or vehicle control to the wells and incubate for the desired period (e.g., 72 hours).
- Assay Procedure: Add 10 μL of CCK-8 solution to each well.
- Incubation: Incubate the plate for 1-4 hours in a CO2 incubator.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

### Conclusion

The in vitro data presented in this technical guide demonstrate that fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3. The detailed experimental protocols provide a framework for researchers to replicate and further investigate the activity of this compound. The high selectivity of fanregratinib for the intended targets, as suggested by preclinical characterizations, is a promising attribute for its continued development as a targeted cancer therapy. Further publication of comprehensive kinome-wide selectivity data will be valuable for a complete understanding of its off-target profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. HUTCHMED HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of Fanregratinib (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 2. HUTCHMED Completes Enrollment in Phase II Trial of Fanregratinib for Intrahepatic Cholangiocarcinoma Patients with FGFR2 Fusion/Rearrangement | Nasdaq [nasdaq.com]
- 3. HUTCHMED HUTCHMED Initiates Registration Phase Enrollments of HMPL-453 for IHCC and Savolitinib for Gastric Cancer following NMPA Consultations [hutch-med.com]



- 4. Hutchmed concludes enrolment in Phase II trial of fanregratinib [clinicaltrialsarena.com]
- 5. Hutchmed completes enrollment in phase II registration study of fanregratinib for intrahepatic cholangiocarcinoma in China [pharmabiz.com]
- To cite this document: BenchChem. [Fanregratinib In Vitro Kinase Assay: A Technical Guide].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672742#fanregratinib-in-vitro-kinase-assay-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com